(S,S)-Ethambutol-d4 bishydrochloride
CAS No.: 1129526-19-7
Cat. No.: VC0029812
Molecular Formula: C₁₀H₂₂D₄Cl₂N₂O₂
Molecular Weight: 281.26
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1129526-19-7 |
|---|---|
| Molecular Formula | C₁₀H₂₂D₄Cl₂N₂O₂ |
| Molecular Weight | 281.26 |
| IUPAC Name | (2S)-2-[[1,1,2,2-tetradeuterio-2-[[(2S)-1-hydroxybutan-2-yl]amino]ethyl]amino]butan-1-ol;dihydrochloride |
| Standard InChI | InChI=1S/C10H24N2O2.2ClH/c1-3-9(7-13)11-5-6-12-10(4-2)8-14;;/h9-14H,3-8H2,1-2H3;2*1H/t9-,10-;;/m0../s1/i5D2,6D2;; |
| SMILES | CCC(CO)NCCNC(CC)CO.Cl.Cl |
Introduction
Chemical Properties and Structure
(S,S)-Ethambutol-d4 bishydrochloride is identified by CAS number 1129526-19-7 and possesses the molecular formula C10H22D4Cl2N2O2 with a molecular weight of 281.26 g/mol. The compound features four deuterium atoms strategically incorporated into its structure, specifically in the ethylene bridge connecting the two amino groups. Its full IUPAC name is (2S)-2-[[1,1,2,2-tetradeuterio-2-[[(2S)-1-hydroxybutan-2-yl]amino]ethyl]amino]butan-1-ol;dihydrochloride.
The structural configuration of this compound maintains the critical (S,S) stereochemistry found in the parent ethambutol molecule, which is essential for its biological activity. As with regular ethambutol, the compound contains two constitutionally symmetrical chiral centers, but specifically maintains the (S,S) configuration that has been identified as the pharmacologically active stereoisomer .
Table 1: Chemical Properties of (S,S)-Ethambutol-d4 bishydrochloride
| Property | Value |
|---|---|
| CAS Number | 1129526-19-7 |
| Molecular Formula | C10H22D4Cl2N2O2 |
| Molecular Weight | 281.26 g/mol |
| IUPAC Name | (2S)-2-[[1,1,2,2-tetradeuterio-2-[[(2S)-1-hydroxybutan-2-yl]amino]ethyl]amino]butan-1-ol;dihydrochloride |
| Standard InChI | InChI=1S/C10H24N2O2.2ClH/c1-3-9(7-13)11-5-6-12-10(4-2)8-14;;/h9-14H,3-8H2,1-2H3;2*1H/t9-,10-;;/m0../s1/i5D2,6D2;; |
| SMILES | CCC(CO)NCCNC(CC)CO.Cl.Cl |
Deuterium Incorporation and Significance
The incorporation of deuterium (²H) atoms in (S,S)-Ethambutol-d4 bishydrochloride represents a specific modification to the parent ethambutol structure. Deuterium is a stable isotope of hydrogen that contains one neutron in addition to the proton found in regular hydrogen. This structural modification is significant in pharmaceutical research for several reasons.
Deuterium substitution typically alters the metabolism of compounds due to the kinetic isotope effect, where carbon-deuterium bonds are generally more stable than carbon-hydrogen bonds. This can potentially lead to slower metabolic breakdown, potentially extending the compound's half-life and biological activity. While specific pharmacokinetic data for this particular compound is limited in the available research, the deuterium incorporation follows established principles in drug development for improving drug properties.
The specific positioning of deuterium atoms in the ethylene bridge (the 1,1,2,2-tetradeuterio-2 portion of the molecule) suggests a strategic design to potentially alter metabolism at this position while maintaining the core pharmacophore responsible for antimycobacterial activity.
Relationship to Ethambutol
(S,S)-Ethambutol-d4 bishydrochloride is derived from ethambutol, a first-line antitubercular drug that has been in clinical use for decades. Understanding the parent compound provides important context for the deuterated derivative.
Ethambutol is primarily used in the treatment of tuberculosis and is usually administered in combination with other tuberculosis medications such as isoniazid, rifampicin, and pyrazinamide . It may also be used to treat other mycobacterial infections including Mycobacterium avium complex and Mycobacterium kansasii .
The biological activity of ethambutol is stereospecific, with the (S,S)-(+)-ethambutol stereoisomer being recognized as a powerful and selective antitubercular agent . This configuration is maintained in the deuterated version, suggesting preservation of the antimycobacterial activity. The mechanism of action involves interference with the bacterial cell wall synthesis, specifically targeting arabinosyl transferases involved in the polymerization of arabinogalactan, a critical component of the mycobacterial cell wall .
Comparison with Non-deuterated Ethambutol
The following table provides a comparative overview of (S,S)-Ethambutol-d4 bishydrochloride and its non-deuterated parent compound:
Table 2: Comparison of (S,S)-Ethambutol-d4 bishydrochloride and Ethambutol
| Property | (S,S)-Ethambutol-d4 bishydrochloride | Ethambutol |
|---|---|---|
| Molecular Formula | C10H22D4Cl2N2O2 | C10H24N2O2 (base form) |
| Molecular Weight | 281.26 g/mol | 204.314 g/mol (base form) |
| Stereochemistry | (S,S) configuration | Active as (S,S) isomer |
| Primary Use | Research tool, potential tuberculosis treatment | Tuberculosis treatment |
| Mechanism of Action | Presumably inhibition of arabinosyl transferase | Inhibition of arabinosyl transferase |
| Deuterium Content | 4 deuterium atoms at ethylene bridge | No deuterium |
Current Research Limitations
It is important to acknowledge that specific research findings on (S,S)-Ethambutol-d4 bishydrochloride appear limited in the current scientific literature. This suggests that this compound may be primarily at the research or preclinical stage of development. The lack of detailed studies specifically addressing this deuterated derivative indicates opportunities for further investigation into its pharmacokinetic properties, efficacy against various mycobacterial strains, and potential advantages over the non-deuterated parent compound.
Future research directions might include:
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Comparative pharmacokinetic studies between deuterated and non-deuterated ethambutol
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Evaluation of efficacy against drug-resistant tuberculosis strains
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Assessment of the deuteration effect on known side effects of ethambutol
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Investigation of potential synergistic effects with other antitubercular agents
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